2,3,5-Triphenyltetrazolium chloride
Overview
Description
TTC is a redox indicator commonly used in biochemical experiments, especially to indicate cellular respiration . It is a colorless water-soluble dye that turns red when reduced by microorganisms, due to the formation of formazan . It is also used in autopsy pathology to assist identification of post-mortem myocardial infarctions .
Molecular Structure Analysis
TTC has the molecular formula C19H15ClN4 . Its average mass is 336.818 Da and its monoisotopic mass is 336.114166 Da . The structure formula can be found in various chemical databases .Chemical Reactions Analysis
TTC is used as a redox indicator. In the mitochondria of living cells, it is reduced to a deep red, water-insoluble compound (formazan) . This reaction is irreversible . TTC formazan is brightly colored and can be quantified using a spectrophotometer .Physical And Chemical Properties Analysis
TTC is a white crystalline powder . It is soluble in water, ethanol, and acetone but insoluble in ether . It has a melting point of 243 °C (decomposition), a pH value of 3.7 (10 g/l, H₂O, 20 °C), a bulk density of 230 kg/m3, and a solubility of 150 g/l .Scientific Research Applications
Detection and Quantification of Cerebral Infarction
2,3,5-Triphenyltetrazolium chloride (TTC) is utilized as a histopathologic stain for identifying infarcted rat brain tissue. It's been shown to be a reliable method for detecting and quantifying cerebral infarction in rats, with findings being consistent when compared to other staining methods like hematoxylin and eosin (Bederson et al., 1986). Another study confirmed the effectiveness of TTC staining in delineating brain infarcts in rats, demonstrating its accuracy in experimental models of cerebral ischemia (Isayama et al., 1991).
Microbial Detection
TTC serves as a redox indicator in culture media, utilized for detecting pathogenic microorganisms. Its reduction by microbial dehydrogenases produces a red pigment, indicating the presence and growth of microorganisms. This method offers a quicker and effective way to observe microbial growth in various settings, including cosmetics development (Kang et al., 2014).
Redox Indicator in Biological Studies
TTC is proposed as a reagent for studies in cellular physiology. Its application includes locating intracellular sites of dehydrogenase activity in plants and correlating antibiotic action with inhibition of dehydrogenase systems (Pratt & Dufrénoy, 1948).
Assessment of Soil Microbial Activity
TTC-based dehydrogenase assays are employed to measure microbial activity in soil. Most bacterial and actinomycetes colonies in various soils can use TTC as an electron acceptor, a method which helps in assessing the overall soil microbial health (Tarafdar, 2003).
Nitrophenols Detection in Biological Fluids
TTC has been studied for its reaction with nitrophenols, providing a method for the extraction-photometric determination of these compounds in biological fluids. This application showcases its utility in biochemical analyses (Shormanov, 2002).
Evaluation of Fine-Root Vitality and Environmental Stress
TTC, measuring dehydrogenase activity, has been explored as a tool to study fine-root vitality in plants, particularly in response to environmental factors like excess nitrogen. It helps in understanding the impact of environmental stress on plant health (Clemensson-Lindell, 1994).
Safety And Hazards
properties
IUPAC Name |
2,3,5-triphenyltetrazol-2-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBCJSWQUOKDO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
902-00-1 (Parent) | |
Record name | Triphenyltetrazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889340 | |
Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless solid; Becomes yellow on light exposure; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | Triphenyltetrazolium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18415 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3,5-Triphenyltetrazolium chloride | |
CAS RN |
298-96-4 | |
Record name | Triphenyltetrazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyltetrazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Red tetrazolium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-triphenyltetrazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYLTETRAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D25727K0RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.